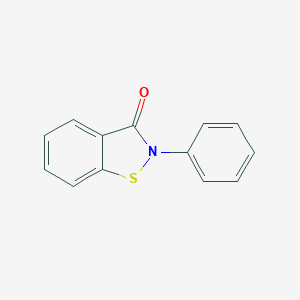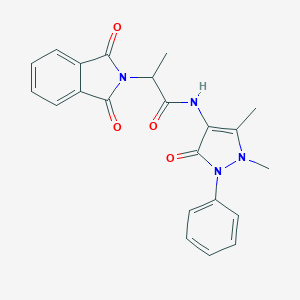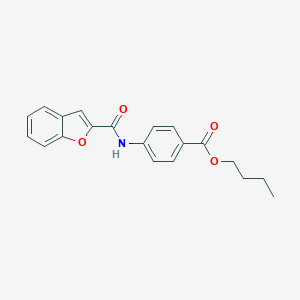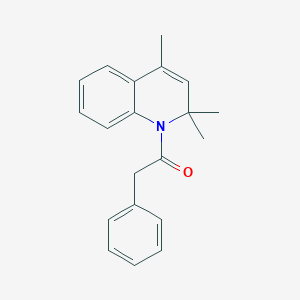
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline, also known as TPDQ, is a quinoline derivative that has attracted considerable attention due to its potential application in scientific research. This compound has been synthesized by various methods and has shown promising results in different areas of research.
Mechanism Of Action
The mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is not fully understood. However, it has been suggested that 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been shown to have anti-inflammatory and antinociceptive effects by inhibiting the production of pro-inflammatory cytokines and reducing the sensitivity of pain receptors.
Advantages And Limitations For Lab Experiments
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline also has some limitations. It is relatively unstable and can degrade under certain conditions, which can affect its biological activity. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline. One area of interest is the development of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline derivatives with improved stability and solubility. Another area of interest is the investigation of the mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline and its potential targets in cellular signaling pathways. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline could be further explored as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.
Synthesis Methods
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline can be synthesized by several methods, including the Pictet-Spengler reaction, Friedlander reaction, and Mannich reaction. The most common method for synthesizing 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is the Pictet-Spengler reaction, which involves the condensation of phenylacetaldehyde with 2,4-pentanedione and aniline. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Scientific Research Applications
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been extensively studied for its potential application in scientific research. It has been shown to possess antibacterial, antifungal, and anticancer properties. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
CAS RN |
5305-22-6 |
|---|---|
Product Name |
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline |
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C20H21NO/c1-15-14-20(2,3)21(18-12-8-7-11-17(15)18)19(22)13-16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3 |
InChI Key |
MHVOYPWWZDLWGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



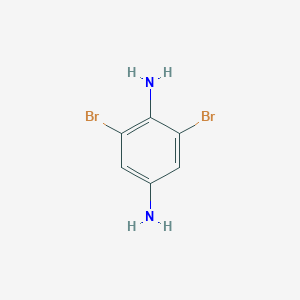
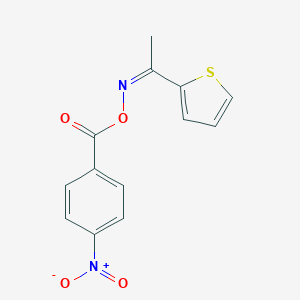




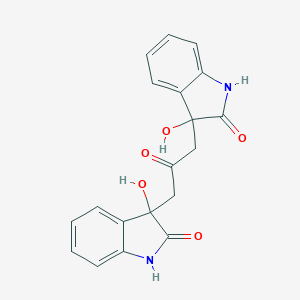
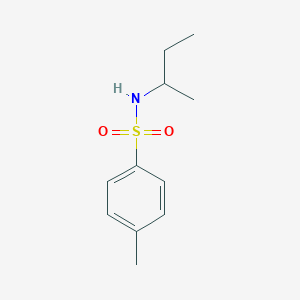
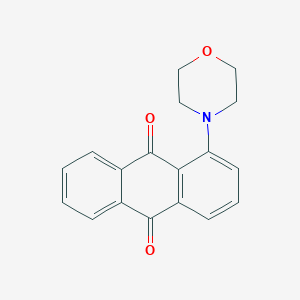
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
